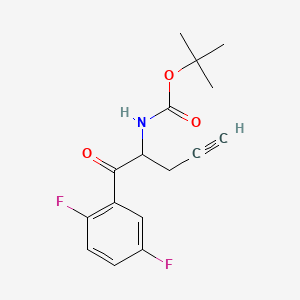
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate: is a complex organic compound often used in synthetic chemistry. It features a tert-butyl group, a tert-butoxycarbonyl-protected amino group, and a dimethoxymethyl group attached to an imidazole ring. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Addition of the Dimethoxymethyl Group: The dimethoxymethyl group is introduced through a reaction with dimethoxymethane under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the tert-butyl group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Acts as a probe in biochemical assays.
Medicine:
- Serves as a precursor in the synthesis of pharmaceutical compounds.
- Investigated for its potential therapeutic properties.
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the development of advanced materials and polymers.
作用機序
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can participate in various biochemical reactions. The imidazole ring can interact with metal ions or other biomolecules, influencing their activity and function.
類似化合物との比較
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate: Lacks the dimethoxymethyl group, resulting in different reactivity and applications.
tert-Butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive and less stable.
Uniqueness:
- The presence of both the tert-butoxycarbonyl-protected amino group and the dimethoxymethyl group provides unique reactivity and stability.
- The compound’s structure allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
tert-butyl 4-(dimethoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c1-15(2,3)24-13(20)18-12-17-10(11(22-7)23-8)9-19(12)14(21)25-16(4,5)6/h9,11H,1-8H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYCSXLAURNFSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CN1C(=O)OC(C)(C)C)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)













